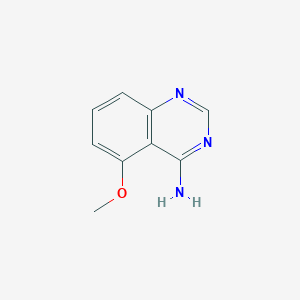

5-Methoxyquinazolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-8(7)9(10)12-5-11-6/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAGSAZEDSAORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxyquinazolin 4 Amine and Its Derivatives

Classical Synthetic Routes

Classical methods for synthesizing the quinazoline (B50416) core have been well-established for decades. These routes typically involve the stepwise construction of the pyrimidine (B1678525) ring onto a pre-functionalized benzene (B151609) precursor.

Cyclization Reactions

Cyclization reactions are a cornerstone of quinazoline synthesis. A prominent method is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to form 3H-quinazolin-4-ones. wikipedia.orgnih.govchemeurope.com This reaction is one of the most common methods for creating the quinazolin-4-one ring, though it often requires high temperatures. nih.gov

For the synthesis of 5-methoxyquinazolin-4-amine, a plausible route starts with a correspondingly substituted anthranilic acid, such as 2-amino-3-methoxybenzoic acid. A key transformation involves the cyclization of a substituted 2-aminobenzonitrile (B23959) or 2-aminobenzoic acid derivative with a reagent that provides a single carbon atom, such as formamidine (B1211174) acetate (B1210297). nih.gov This process constructs the pyrimidine portion of the molecule. For instance, in a related synthesis, methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate was heated at reflux with formamidine acetate in ethanol (B145695) to produce the corresponding quinazolin-4(3H)-one in high yield. nih.gov Subsequent chemical modifications, such as chlorination followed by amination, can then be used to install the amino group at the C4 position.

Etheration Procedures

Etheration represents a crucial functional group transformation for introducing the methoxy (B1213986) group onto the quinazoline scaffold. This procedure is typically employed when the corresponding hydroxy-substituted quinazoline is more accessible. The synthesis would proceed by converting a hydroxyl group at the C5 position into a methoxy ether.

This transformation is generally achieved through a Williamson ether synthesis. The 5-hydroxyquinazoline precursor is treated with a base, such as potassium carbonate, to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide. This intermediate is then reacted with a methylating agent, like methyl iodide or dimethyl sulfate, to form the desired 5-methoxy derivative. While direct examples for this compound are specific to proprietary synthesis, the etheration step is a common strategy in the synthesis of complex quinazoline derivatives.

Reactions Involving 2-Aminobenzamide (B116534) Intermediates

2-Aminobenzamide and its derivatives are versatile and widely used precursors for the synthesis of quinazolin-4(3H)-ones. researchgate.net These intermediates can undergo condensation reactions with a variety of carbonyl-containing compounds, such as aldehydes and esters, to form the quinazoline ring. researchgate.net

The general mechanism involves an initial acid-catalyzed condensation between the 2-aminobenzamide and an aldehyde to form a hemiaminal intermediate, which then dehydrates to an imine. Subsequent intramolecular cyclization and oxidation or aromatization yield the final quinazoline product. In a pertinent example, 2-amino-N-methylbenzamide was used as a starting material to synthesize the corresponding N-methyl quinazolin-4(3H)-one by reacting it with dimethyl sulfoxide (B87167) (DMSO) as a one-carbon source, facilitated by an oxidant like H₂O₂. nih.gov This approach demonstrates the feasibility of using substituted 2-aminobenzamides, such as 2-amino-3-methoxybenzamide, to prepare 5-methoxy-substituted quinazolines.

Advanced and Optimized Synthetic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, advanced synthetic strategies have been developed. These include electrochemical synthesis and multi-component reactions, which offer milder conditions, higher efficiency, and greater molecular diversity.

Electrochemical Synthesis

Electrochemical synthesis has emerged as a green and powerful alternative for constructing N-heterocycles, including quinazolines. arkat-usa.org These methods avoid the use of harsh chemical oxidants and metal catalysts by using electrons as the "reagent". arkat-usa.org An acid-catalyzed cyclization of 2-aminobenzamides into 4-quinazolines has been achieved using a combination of carbon and aluminum electrodes under electrochemical conditions, with acetic acid serving as an inexpensive electrolyte. arkat-usa.org

This method has proven effective for a range of substituted 2-aminobenzamides, including those with methoxy groups. The reactions typically proceed at room temperature with moderate to good yields. arkat-usa.org The broad substrate scope and mild conditions make this a practical and scalable approach for synthesizing quinazoline derivatives. arkat-usa.org

Interactive Data Table: Electrochemical Synthesis of Quinazolin-4(3H)-one Derivatives arkat-usa.org

| 2-Aminobenzamide Derivative | Aldehyde/Carbon Source | Yield (%) |

| 2-Aminobenzamide | Benzaldehyde | 86 |

| 2-Amino-5-chlorobenzamide | Benzaldehyde | 80 |

| 2-Amino-4-methoxybenzamide | Benzaldehyde | 82 |

| 2-Amino-4,5-dimethoxybenzamide | Benzaldehyde | 84 |

| 2-Aminobenzamide | 2-Furaldehyde | 80 |

| 2-Aminobenzamide | 1,3,5-Trioxane | 60 |

| 2-Amino-4-methoxybenzamide | 1,3,5-Trioxane | 59 |

| 2-Amino-4,5-dimethoxybenzamide | 1,3,5-Trioxane | 62 |

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. tcichemicals.com This approach offers high atom economy and allows for the rapid generation of complex molecules from simple precursors. frontiersin.org

Several MCRs are applicable to the synthesis of heterocyclic systems like quinazolines.

Biginelli Reaction: This classical MCR involves the condensation of an aryl aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. wikipedia.orgbiomedres.us Modifications of this reaction can be used to build fused pyrimidine systems. scispace.comnih.gov

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govgeorgiasouthern.edu By carefully selecting the starting components, the resulting Ugi adduct can undergo subsequent intramolecular reactions (a post-Ugi transformation) to yield a wide variety of heterocyclic structures. frontiersin.orgbeilstein-journals.org This strategy has been used to synthesize complex fused heterocycles. beilstein-journals.orgresearchgate.net

While a specific MCR protocol for this compound is not prominently documented, the principles allow for a theoretical design. For instance, a modified Ugi or Biginelli reaction using a 2-amino-3-methoxy-substituted reactant could potentially construct the 5-methoxyquinazoline (B1603830) scaffold in a highly convergent and efficient manner. researchgate.net

Synthetic Challenges and Optimization Strategies

The synthesis of this compound and its derivatives is not without its challenges, primarily centered on achieving high yields and efficient reaction conditions.

Yield Enhancement and Reaction Efficiency

A significant challenge in quinazoline synthesis is maximizing the product yield. Yields can be highly dependent on the specific substrates and reaction conditions used. For instance, the synthesis of 2-((3,5-dichlorophenyl)amino)-5-methoxyquinazolin-4(3H)-one from its anthranilic acid precursor was reported with a yield of 24%, indicating that optimization is a critical concern. nih.gov

Several factors can influence the efficiency of the synthesis. Steric hindrance from substituents on the precursors, such as ortho-substituted aromatic aldehydes, can lead to lower yields. frontiersin.org Reaction optimization often involves a "One Factor at a Time" (OFAT) approach, where parameters like the catalyst, solvent, temperature, and reaction time are systematically varied to find the optimal conditions. acs.org For example, in the synthesis of 4-anilinoquinazoline (B1210976) derivatives, researchers have focused on developing methods with fewer steps and higher yields starting from di-substituted anthranilic acids. esmed.org

Compound Names Table

| Compound Name |

|---|

| This compound |

| p-Toluenesulfonamide |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| 2-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)-5-methoxyquinazolin-4(3H)-one |

| Quinazolin-4(3H)-one |

| Anthranilic acid |

| Trimethyl orthoformate |

| 2-Aminobenzamide |

| 2-Amino-4,5-dimethoxybenzoic acid |

| Formimidamide acetate |

| 2-Methoxyethanol |

| 1,3,5-triazine |

| Piperidine |

| 2-((3,5-Dichlorophenyl)amino)-5-methoxyquinazolin-4(3H)-one |

| Aniline (B41778) |

| 2-Aminobenzonitrile |

| 4-Chloroquinazoline (B184009) |

| Thionyl chloride |

| 2,4-Dichloro-6,7-dimethoxyquinazoline |

| 8-Bromo-2-chloro-5-methoxyquinazolin-4-amine |

| Arylboronic acid |

| Prazosin |

Reagent Selection for Reduced Toxicity

The synthesis of quinazoline derivatives, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. This focus has led to the development of synthetic protocols that utilize less toxic and more environmentally benign reagents, solvents, and catalysts.

Key strategies in reducing toxicity involve replacing conventional hazardous reagents with safer alternatives. For instance, traditional methods often employ heavy metal catalysts, strong acids, and volatile organic compounds (VOCs). Modern approaches seek to minimize these components.

Catalytic Systems:

Metal-Free Catalysis: An innovative approach involves the use of a salicylic (B10762653) acid-catalyzed oxidative condensation, which provides a metal-free pathway for synthesizing 2-substituted quinazolines. nih.gov

Heterogeneous Nano-catalysts: The use of recyclable, heterogeneous nano-catalysts such as nano-In₂O₃ and magnetic hydroxyapatite (B223615) nanoparticles has gained traction. jnanoworld.com These catalysts offer high surface area, leading to efficient reactions under milder conditions, and can be easily separated from the reaction mixture, reducing waste and potential contamination. jnanoworld.com

Photocatalysis: Visible light-driven photocatalysis, using systems like curcumin-sensitized titanium dioxide (TiO₂), represents a sustainable method for quinazoline synthesis. mdpi.com This technique harnesses light energy to drive chemical reactions, often under ambient conditions. mdpi.com

Solvents and Oxidants:

Green Solvents: Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, are being used as biodegradable and non-toxic alternatives to conventional organic solvents. tandfonline.com Reactions are also increasingly performed in water or water-ethanol mixtures to minimize the use of hazardous solvents. jnanoworld.com

Benign Oxidants: The use of air as a natural and highly atom-efficient oxidant is a significant advancement. rsc.org For example, a CsOH-mediated aerobic oxidative reaction allows for the direct synthesis of quinazolines using air, completely avoiding the need for harsh or heavy-metal-based oxidizing agents. rsc.org

These methodologies collectively contribute to safer, more sustainable, and efficient synthetic routes for quinazoline derivatives.

Interactive Data Table: Comparison of Traditional vs. Greener Reagents in Quinazoline Synthesis

| Reagent Type | Traditional Approach | Greener Alternative | Advantage of Alternative |

| Catalyst | Homogeneous heavy metals (e.g., Pd, Ru) | Heterogeneous nano-In₂O₃, Metal-free (Salicylic acid) nih.govjnanoworld.com | Recyclable, reduced metal contamination, milder conditions. jnanoworld.com |

| Solvent | Volatile Organic Compounds (e.g., DMF, Toluene) | Deep Eutectic Solvents (e.g., Choline chloride:urea), Water jnanoworld.comtandfonline.com | Non-toxic, biodegradable, improved safety. tandfonline.com |

| Oxidant | Heavy metal oxidants (e.g., KMnO₄, K₂Cr₂O₇) | Air, Molecular Oxygen (O₂) rsc.org | Environmentally benign, high atom economy, readily available. rsc.org |

| Energy Source | Conventional heating (reflux) | Microwaves, Visible Light mdpi.comtandfonline.com | Faster reaction times, lower energy consumption. mdpi.comtandfonline.com |

Regioselectivity in Quinazoline Ring Functionalization

Regioselectivity, the control of the site of chemical reaction, is a cornerstone of synthesizing specifically substituted quinazolines. The functionalization of the quinazoline core can occur on either the pyrimidine ring or the fused benzene ring, and directing substituents to the desired position is critical for achieving the target molecular architecture and biological activity.

Functionalization at the C4 Position via SₙAr

The most common and well-established method for introducing an amino group at the C4 position, as in this compound, is through a nucleophilic aromatic substitution (SₙAr) reaction. In precursors such as 2,4-dichloroquinazolines, the C4 position is significantly more reactive toward nucleophiles than the C2 position. mdpi.comnih.gov This inherent difference in reactivity allows for highly regioselective substitution.

Numerous studies confirm that reacting 2,4-dichloroquinazoline (B46505) precursors with a wide variety of nucleophiles, including primary and secondary aliphatic amines, anilines, and benzylamines, consistently results in substitution at the C4 position. mdpi.com This selectivity is preserved across different reaction conditions, making it a reliable strategy for the synthesis of 2-chloro-4-aminoquinazolines, which can be further modified. mdpi.com The synthesis of the antihypertensive drug Prazosin, for example, involves the selective reaction of an amine with the C4 position of 2,4-dichloro-6,7-dimethoxyquinazoline. arabjchem.org

Functionalization at Other Positions

Achieving functionalization at positions other than C4 typically requires more specialized strategies:

C2 Position: Direct substitution at the C2 position via SₙAr is challenging due to its lower reactivity compared to C4. nih.gov Successful C2 modification often involves strategies such as:

Using a 2-chloroquinazoline (B1345744) precursor where the C4 position is blocked (e.g., with a C-H bond). nih.gov

Employing activation strategies. For instance, the conversion of a 4-chloro substituent to a 4-azido group can induce an azide-tetrazole tautomeric equilibrium, which activates the C2 position for a subsequent SₙAr reaction. nih.gov

Benzene Ring (C5-C8 Positions): Functionalizing the carbocyclic part of the quinazoline core often relies on modern C-H activation or directed metalation techniques. A notable example is the regioselective C5-alkenylation of certain quinazolinone derivatives. nih.gov This was achieved using a Ruthenium(II) catalyst where an amide group on the quinazolinone nitrogen acted as a directing group, guiding the functionalization specifically to the C5 position. nih.gov

The choice of synthetic strategy is therefore paramount in dictating the final substitution pattern of the quinazoline scaffold.

Interactive Data Table: Regioselective SₙAr Reactions on 2,4-Dichloroquinazoline Precursors

| Nucleophile Type | Reaction Conditions | Product Type | Regioselectivity | Reference |

| Anilines | Various solvents (e.g., isopropanol, ethanol), often with base (e.g., DIPEA) or acid catalysis. | 2-Chloro-4-(phenylamino)quinazolines | Exclusive substitution at C4 | mdpi.com |

| Benzylamines | Alcoholic solvents, often at reflux. | 2-Chloro-4-(benzylamino)quinazolines | Exclusive substitution at C4 | mdpi.com |

| Aliphatic Amines | Aprotic or alcoholic solvents, variable temperatures. | 2-Chloro-4-(alkylamino)quinazolines | Exclusive substitution at C4 | mdpi.com |

| Ammonia (B1221849) | Reaction with ammonia in a suitable solvent. | 4-Amino-2-chloroquinazolines | Exclusive substitution at C4 | arabjchem.org |

Biological Activity Spectrum of 5 Methoxyquinazolin 4 Amine Derivatives

Antineoplastic and Anticancer Activities

The quinazoline (B50416) nucleus is a core component of several clinically approved anticancer drugs, including gefitinib (B1684475), erlotinib (B232), and lapatinib. nih.gov Research has focused on modifying this scaffold to develop novel derivatives with enhanced potency and broader spectrums of activity against various malignancies. mdpi.com

Inhibition of Cancer Cell Proliferation

Derivatives of 5-methoxyquinazolin-4-amine exhibit significant antiproliferative activity across a range of human cancer cell lines. This activity is largely attributed to their function as protein kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR). mdpi.comnih.gov By binding to the ATP-binding site of these kinases, they disrupt signaling pathways that are crucial for cancer cell survival and proliferation. mdpi.com

For instance, a series of 4-aminoquinazoline derivatives demonstrated potent antiproliferative activities against six different cancer cell lines. nih.gov One notable compound from this series, designated 6b, was found to effectively inhibit cell proliferation by suppressing PI3Kα kinase activity. nih.gov Similarly, novel 4-stilbenylamino quinazoline derivatives showed more potent activity against A431, A549, and BGC-823 cell lines than the established drug gefitinib. mdpi.com Furthermore, studies on 5,6,7-trialkoxyquinazoline derivatives revealed that many of these compounds inhibit tumor cell proliferation, with some exhibiting a broad spectrum of activity. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Several studies have detailed these effects. For example, a novel series of 4-anilinoquinazolines were identified as potent inducers of apoptosis. nih.gov One derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (compound 2b), was a highly active apoptosis inducer and a potent inhibitor of cell proliferation in T47D breast cancer cells. nih.gov Another study found that a specific 4-aminoquinazoline derivative (compound 6b) not only inhibited proliferation but also caused G1 cell cycle arrest and induced apoptosis through a mitochondrial-dependent pathway in HCT116 cells. nih.gov

Furthermore, quinazoline/phenylsulfonylfuroxan hybrids have been shown to mediate cell apoptosis and arrest the cell cycle in the G0/G1 phase in H1975 lung cancer cells. cabidigitallibrary.org Other research has demonstrated that certain quinazoline derivatives can induce cell cycle arrest at the G2/M phase and trigger apoptosis, resulting in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. frontiersin.orgnih.gov

Activity Against Specific Cancer Cell Lines (e.g., A549, HepG-2, LoVo, MCF-7, HT-29, K562)

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad range of activity.

A549 (Lung Carcinoma): Numerous quinazoline derivatives have shown potent activity against A549 cells. nih.govmdpi.com For example, a novel quinazoline-containing 1,2,3-triazole (4-TCPA) exhibited inhibitory activity with an IC50 concentration of 35.70 μM. nih.gov Another series of derivatives showed antiproliferative activity against A549 cells, with one compound demonstrating an IC50 value of 5.6 µM. nih.gov

HepG-2 (Hepatocellular Carcinoma): Derivatives have shown significant potency against liver cancer cells. One compound demonstrated an IC50 value of 9 µM against HepG-2 cells. nih.gov Other studies have confirmed the antiproliferative effects of various quinazoline derivatives on this cell line. mdpi.comnih.govfrontiersin.org

LoVo (Colon Carcinoma): Quinazoline-sulfonamide hybrids have been tested against LoVo cells, showing cytotoxic activity. nih.gov One specific sulfonamide derivative, compound 4f, showed promising activity with an IC50 value of 9.76 µM against this cell line. nih.gov

MCF-7 (Breast Adenocarcinoma): This cell line is frequently used to test quinazoline derivatives. One sulfonamide derivative (compound 4d) showed remarkable antiproliferative activity with an IC50 value of 2.5 µM. nih.gov A different series of 4-amino quinazoline derivatives also showed potent activity against MCF-7 cells. mdpi.com A novel quinazoline-containing triazole, 4-TCPA, was also effective against MCF-7 cells, with an IC50 of 19.50 μM. nih.gov

HT-29 (Colon Adenocarcinoma): Several quinazoline derivatives have demonstrated antiproliferative activity against HT-29 cells. One derivative containing a 2-nitroimidazole (B3424786) moiety showed potent activity with an IC50 of 1.13 µM. mdpi.com Other derivatives have also shown good potency, with IC50 values ranging from 1.0 to 14.3 μM. nih.govfrontiersin.org

K562 (Chronic Myeloid Leukemia): A novel quinazoline-containing 1,2,3-triazole (4-TCPA) was found to be particularly effective against K562 cells, with an IC50 of 5.95 μM. nih.gov Another quinazolin-4(3H)-one derivative inhibited proliferation in K562 cells by more than 50% at a concentration of 1 µg/mL. nih.gov

| Compound Type | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Quinazoline-Sulfonamide (4d) | MCF-7 (Breast) | 2.5 µM | nih.gov |

| Quinazoline-Sulfonamide (4d) | A549 (Lung) | 5.6 µM | nih.gov |

| Quinazoline-Sulfonamide (4d) | LoVo (Colon) | 6.87 µM | nih.gov |

| Quinazoline-Sulfonamide (4d) | HepG-2 (Liver) | 9 µM | nih.gov |

| Quinazoline-Triazole (4-TCPA) | K562 (Leukemia) | 5.95 µM | nih.gov |

| Quinazoline-Triazole (4-TCPA) | MCF-7 (Breast) | 19.50 µM | nih.gov |

| Quinazoline-Triazole (4-TCPA) | A549 (Lung) | 35.70 µM | nih.gov |

| 2-Nitroimidazole Quinazoline | HT-29 (Colon) | 1.13 µM | mdpi.com |

| 2,3-disubstituted-quinazolinone | K562 (Leukemia) | >50% inhibition at 1 µg/mL | nih.gov |

Potential in Solid Tumor Therapies (e.g., Breast, Lung, Colorectal, Thyroid, Urinary Bladder Carcinoma)

The demonstrated efficacy of this compound derivatives against various cancer cell lines highlights their potential for treating a range of solid tumors.

Breast Cancer: The strong cytotoxic effects against MCF-7 and MDA-MB-231 cell lines suggest a therapeutic role in breast cancer. nih.govnih.gov For instance, selective Aurora A kinase inhibitors based on the quinazolin-4-amine (B77745) structure effectively suppressed triple-negative breast cancers in animal models. nih.gov

Lung Cancer: Several derivatives have shown potent activity against non-small cell lung cancer (NSCLC) cell lines like A549 and H1975, including those resistant to first-generation EGFR inhibitors. cabidigitallibrary.orgnih.govnih.gov

Colorectal Carcinoma: The antiproliferative activity observed in HT-29, LoVo, and RKO colon cancer cell lines indicates potential applications in treating colorectal cancer. nih.govmdpi.comnih.gov

Thyroid Cancer: The quinazoline derivative Vandetanib is an approved treatment for metastatic medullary thyroid cancer, underscoring the scaffold's relevance in this malignancy. researchgate.net

Urinary Bladder Carcinoma: Studies have specifically investigated quinazoline derivatives for bladder cancer therapy. nih.gov One compound was found to be a potent p53 activator in bladder cancer cells, effectively inhibiting their proliferation. nih.gov

Anti-inflammatory Properties

Beyond their anticancer effects, quinazoline derivatives exhibit significant anti-inflammatory properties. nih.govmdpi.com This dual activity is particularly relevant as chronic inflammation is often linked to cancer development. The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazoline derivative, confirming the therapeutic potential of this chemical class in treating inflammatory conditions. encyclopedia.pubmdpi.com

Research has shown that various substituted quinazoline derivatives can produce a significant reduction in edema volume in preclinical models. mdpi.com For example, a series of 16 quinazoline derivatives bearing ibuprofen (B1674241) and an amino acid were designed to inhibit both EGFR and cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response. nih.gov One such derivative was found to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov Other studies have identified N-(4-fluorophenyl)quinazolin-4-amine as a potent anti-inflammatory compound. mdpi.com

Antimicrobial Efficacy

The quinazoline scaffold is also a promising basis for the development of new antimicrobial agents, which is crucial in the era of growing antibiotic resistance. rphsonline.comijfmr.com Derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.goveco-vector.com

The primary mechanism for this antibacterial action is often the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair. eco-vector.com

Gram-Positive Bacteria: Quinazolin-4(3H)-one derivatives have demonstrated bacteriostatic effects against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com

Gram-Negative Bacteria: Various derivatives have shown inhibitory effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa. eco-vector.comresearchgate.net

While many compounds show good antibacterial activity, their efficacy against fungal strains like Candida albicans is often moderate to weak. rphsonline.comresearchgate.net

| Compound Type | Target Microorganism | Activity Noted | Source |

|---|---|---|---|

| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus (Gram +) | Bacteriostatic effect | eco-vector.com |

| Quinazolin-4(3H)-one derivatives | Streptococcus pneumoniae (Gram +) | Bacteriostatic effect | eco-vector.com |

| Quinazolin-4(3H)-one derivatives | Escherichia coli (Gram -) | Pharmacological effect | eco-vector.com |

| Quinazolin-4(3H)-one derivatives | Pseudomonas aeruginosa (Gram -) | Pharmacological effect | eco-vector.com |

| Pyrazolo quinazoline derivatives | Candida albicans (Fungus) | Moderate activity | researchgate.net |

Antibacterial Activity

The quinazoline nucleus is a recurring motif in compounds exhibiting antibacterial properties. Structure-activity relationship (SAR) studies on quinazolinone derivatives have indicated that substitutions at various positions on the quinazoline ring can significantly influence their antibacterial efficacy. Specifically, the presence of a substituted aromatic ring at position 3 and certain groups like methyl, amine, or thiol at position 2 are often considered essential for antimicrobial activities. nih.gov Furthermore, the introduction of halogen atoms at positions 6 and 8, and an amine or substituted amine at the 4th position can enhance antimicrobial properties. nih.gov

Research on various quinazolinone derivatives has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. For instance, some novel N,2-diphenylquinazolin-4-amine derivatives have shown moderate to good antibacterial activities. lums.ac.ir In one study, compound 3f (N-(4-chlorophenyl)-2-phenylquinazolin-4-amine) exhibited a minimum inhibitory concentration (MIC) of 0.0078 mg/mL against Staphylococcus aureus, and compound 3g (1-phenyl-2-(2-phenylquinazolin-4-yl)hydrazine) had a MIC of 0.0625 mg/mL against Pseudomonas aeruginosa. lums.ac.ir

While the presence of a methoxy (B1213986) group has been noted in some biologically active quinoline (B57606) analogs, specific and comprehensive studies detailing the antibacterial activity of this compound derivatives are limited in the reviewed literature. nih.gov However, the known antibacterial potential of the broader quinazoline class suggests that derivatives of this compound may also possess antibacterial properties worthy of further investigation.

Table 1: Antibacterial Activity of Selected Quinazolinamine Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 3f | Staphylococcus aureus | 0.0078 |

| 3g | Pseudomonas aeruginosa | 0.0625 |

Antifungal Activity

Similar to their antibacterial action, quinazoline derivatives have also been explored for their antifungal potential. The core quinazoline structure is found in various compounds that inhibit the growth of pathogenic fungi. nih.gov

Investigations into novel quinazolinone Schiff base derivatives have been conducted to evaluate their antifungal effects, though some studies have reported no remarkable antifungal activity for certain series of these compounds. nih.gov However, other studies on different quinazoline-based scaffolds have shown more promising results. For example, a series of 5(4H)-oxazolone-based sulfonamides, which are structurally distinct from this compound, demonstrated varied antifungal activities. mdpi.com In this series, compound 9h (containing a naphthyl group) showed the highest activity against Aspergillus niger and Candida albicans with MICs of 8 and 4 µg/mL, respectively. mdpi.com

A study on 1,2,4-triazolo[1,5-a]quinazolinone (THTQ ) revealed good inhibitory action against Aspergillus niger with a MIC of 15 mg/mL, comparable to the standard drug fluconazole. nih.gov The same compound showed moderate activity against Candida albicans (MIC of 7.5 mg/mL) and Aspergillus flavus (MIC of 15 mg/mL). nih.gov

Although these findings highlight the potential of the quinazoline framework in the development of antifungal agents, specific research focused on the antifungal properties of this compound derivatives is not extensively covered in the available literature.

Table 2: Antifungal Activity of Selected Heterocyclic Compounds

| Compound | Target Organism | MIC |

|---|---|---|

| 9h | Aspergillus niger | 8 µg/mL |

| 9h | Candida albicans | 4 µg/mL |

| THTQ | Aspergillus niger | 15 mg/mL |

| THTQ | Candida albicans | 7.5 mg/mL |

| THTQ | Aspergillus flavus | 15 mg/mL |

Antiviral Activity (e.g., Anti-influenza)

The quest for novel antiviral agents has led to the investigation of various heterocyclic compounds, including quinazoline derivatives. While research in this area is ongoing, some studies have pointed to the potential of the quinazoline scaffold in inhibiting viral replication.

A study on 4-[(quinolin-4-yl)amino]benzamide derivatives, which share some structural similarities with quinazolinamines, identified compounds with significant anti-influenza virus activity. nih.gov For instance, compound G07 demonstrated an EC50 of 11.38 ± 1.89 µM in a cytopathic effect assay and an IC50 of 0.23 ± 0.15 µM in a plaque inhibition assay against influenza A/WSN/33 (H1N1). nih.gov

While these results are promising for the broader class of quinoline and quinazoline-related compounds, there is a lack of specific data in the reviewed scientific literature concerning the anti-influenza activity of derivatives of this compound. Further research is needed to determine if this particular substitution pattern yields potent antiviral agents.

Table 3: Anti-influenza Activity of a Selected Quinoline Derivative

| Compound | Assay | IC50/EC50 (µM) | Virus Strain |

|---|---|---|---|

| G07 | Cytopathic Effect Assay | 11.38 ± 1.89 | A/WSN/33 (H1N1) |

| G07 | Plaque Inhibition Assay | 0.23 ± 0.15 | A/WSN/33 (H1N1) |

Antiparasitic Actions

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Quinazoline derivatives have emerged as a promising class of compounds in the search for new antileishmanial agents.

Research into quinazoline-2,4,6-triamine derivatives has shown that these compounds can exhibit activity against Leishmania mexicana. nih.gov One particular derivative, H2 (N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine), was found to be active against both promastigotes and intracellular amastigotes, with low cytotoxicity in mammalian cells. nih.gov

While these studies did not specifically focus on this compound derivatives, the demonstrated activity of other substituted quinazolines and quinazolinones indicates the potential of this chemical family against Leishmania parasites.

Antimalarial Activity

The fight against malaria has been significantly impacted by the emergence of drug-resistant parasite strains, necessitating the discovery of new antimalarial agents. The quinazoline scaffold has been explored as a source of novel antimalarial compounds.

Several studies have highlighted the potential of substituted quinazolines in this context. For example, a series of 2-anilino 4-amino substituted quinazolines were optimized into potent antimalarial agents with oral in vivo activity. acs.org The introduction of dimethoxy groups at positions 6 and 7 (compounds 35 and 36 ) preserved the activity, with EC50 values of 57 and 41 nM, respectively, against Plasmodium falciparum. acs.org However, these methoxy groups were also associated with high intrinsic clearance in liver microsome studies. acs.org

Another study on quinazolinone-2-carboxamide derivatives identified a potent inhibitor, 19f , which was 95-fold more potent than the initial hit compound and active against laboratory-resistant strains of malaria. acs.org Although the initial hit compound contained a methoxy substituent, its effect on potency was considered marginal in this particular series. acs.org

Furthermore, a series of 2,3-substituted quinazolin-4(3H)-one derivatives based on the structure of febrifugine (B1672321) (a natural product with antimalarial properties) exhibited antimalarial activity against Plasmodium berghei in mice. nih.gov These findings collectively suggest that the quinazoline and quinazolinone skeletons, including those with methoxy substitutions, are promising frameworks for the development of new antimalarial drugs.

Table 4: Antimalarial Activity of Selected Quinazoline Derivatives

| Compound | Target Organism | EC50 (nM) |

|---|---|---|

| 35 | Plasmodium falciparum | 57 |

| 36 | Plasmodium falciparum | 41 |

Antipneumocystis Activity

Pneumocystis pneumonia (PCP) is a serious opportunistic infection, particularly in immunocompromised individuals. The current treatment options are limited, and there is a need for new therapeutic agents.

A thorough review of the available scientific literature did not yield specific studies on the antipneumocystis activity of this compound derivatives or even quinazoline derivatives in general. The research on new agents against Pneumocystis has largely focused on other classes of chemical compounds. Therefore, the potential of this compound derivatives in the context of treating Pneumocystis pneumonia remains an unexplored area of research.

Metabolic and Cardiovascular Effects

Derivatives of the this compound scaffold have been investigated for their potential to modulate metabolic and cardiovascular functions, with notable activities observed in the realms of diabetes and hypertension.

Antidiabetic Activity (e.g., Alpha-glucosidase inhibition)

A significant area of investigation for quinazoline derivatives has been their potential as antidiabetic agents, particularly through the inhibition of the α-glucosidase enzyme. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.

Various studies have demonstrated the potent α-glucosidase inhibitory activity of quinazolin-4(3H)-one derivatives, which are structurally related to this compound. For instance, a series of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones showed potent inhibitory activity compared to the standard drug acarbose. nih.gov Notably, compounds with specific substitutions, such as pyrazole (B372694) moieties, exhibited strong enzyme inhibitory potentials. nih.gov

In another study, novel quinazolin-4(3H)-one derivatives bearing a 2-thioxothiazolidine-4-one heterocycle were synthesized and evaluated for their α-glucosidase inhibitory activity. The results indicated that these compounds possess good inhibitory activity, with one derivative containing a 4-methylbenzylidene moiety showing the best activity. nih.gov Molecular docking studies have often been employed to understand the binding interactions of these derivatives with the active site of the α-glucosidase enzyme. nih.gov

Furthermore, some quinazolin-4(3H)-one heterocycles have been evaluated for their antidiabetic potential through the inhibition of non-enzymatic glycosylation of hemoglobin, suggesting an antioxidant role in glucose metabolism. nih.gov

| Compound Series | Key Findings | Reference Compound | Source |

|---|---|---|---|

| 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones | Potent α-glucosidase inhibitory activity. Compounds with pyrazole moieties showed the strongest potential. | Acarbose | nih.gov |

| Quinazolin-4(3H)-one derivatives with a 2-thioxothiazolidine-4-one moiety | Good α-glucosidase inhibitory activity. A derivative with a 4-methylbenzylidene moiety was most active. | Not Specified | nih.gov |

| Quinazolin-4(3H)-one heterocycles | Inhibition of non-enzymatic glycosylation of hemoglobin, indicating antioxidant potential in glucose metabolism. | Alpha tocopherol | nih.gov |

Antihypertensive Activity

The quinazoline scaffold is a well-established pharmacophore in the development of antihypertensive agents, with clinically used drugs like Prazosin, Terazosin (B121538), and Doxazosin (B1670899) belonging to this class. Research has extended to derivatives of 4-amino-6,7-dimethoxyquinazoline, which are closely related to the this compound structure.

A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized and evaluated as potential α1-adrenoceptor antagonists. Several of these derivatives demonstrated good antihypertensive activity when administered to spontaneously hypertensive rats. mdpi.com One of the most active derivatives, Alfuzosin, showed high selectivity for peripheral α1-postjunctional adrenoceptors and was subsequently selected for clinical evaluation. mdpi.com

In other studies, novel 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-one derivatives were synthesized and screened for their in vivo antihypertensive activity. Several of these compounds exhibited potent antihypertensive effects, believed to be mediated through α1-adrenergic receptor blockade, similar to prazosin, without significantly affecting heart rate. nih.gov

| Compound Series | Mechanism of Action | Key Findings | Reference Compound | Source |

|---|---|---|---|---|

| N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines | α1-adrenoceptor antagonism | Good antihypertensive activity in spontaneously hypertensive rats. Alfuzosin identified as a highly selective agent. | Prazosin | mdpi.com |

| 7-substituted-3-(isoxazolylphenyl)-quinazolin-4(3H)-ones | α1-adrenergic receptor blockade | Potent antihypertensive activity in adrenaline-induced hypertensive rats with prolonged duration of action. | Prazosin | nih.gov |

Central Nervous System (CNS) Activities

The versatility of the quinazoline scaffold extends to the central nervous system, where derivatives have shown promise as anticonvulsant agents and as modulators of excitatory neurotransmission.

Anticonvulsant Properties

A significant body of research has focused on the anticonvulsant potential of quinazolin-4(3H)-one derivatives. These studies often utilize preclinical models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) test in mice.

One study investigated two series of 2,3-disubstituted quinazolin-4(3H)-ones and found that most of the compounds exhibited anticonvulsant properties. mdpi.com The mechanism of action for some of these derivatives is suggested to be through positive allosteric modulation of the GABAA receptor at the benzodiazepine (B76468) binding site. mdpi.com Certain derivatives provided 100% protection against PTZ-induced seizures. mdpi.com

Another research effort focused on novel fluorinated quinazolines, with a suitable substituent at the 4-position, such as an amine or substituted amine, being highlighted as important for antiepileptic activity. nih.gov Several of the synthesized compounds showed potent anticonvulsant activity in both the subcutaneous pentylenetetrazole (scPTZ) and MES tests, with some compounds being more potent than the reference drug ethosuximide. nih.gov The structure-activity relationship studies in this area are crucial for designing safer and more effective anticonvulsant agents with low neurotoxicity. nih.govnih.gov

| Compound Series | Test Model | Key Findings | Proposed Mechanism | Source |

|---|---|---|---|---|

| 2,3-Disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizures | Several compounds showed significant anticonvulsant activity, with some providing 100% protection. | Positive allosteric modulation of the GABAA receptor | mdpi.com |

| Novel fluorinated quinazolines | Subcutaneous pentylenetetrazole (scPTZ) and Maximal Electroshock (MES) | Potent anticonvulsant activity, with some compounds more potent than ethosuximide. | Not specified | nih.govnih.gov |

AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the CNS, has been a target for quinazoline derivatives. A series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones containing a 2-fluorophenyl ring attached at the C-2 position were prepared and evaluated for their AMPA receptor inhibitory activity. researchgate.net

The relative potencies of these compounds ranged from the nanomolar to the micromolar level. researchgate.net The structure-activity relationship (SAR) for AMPA receptor inhibition was explored, and computational methods were used to rationalize the differential activity of the compounds based on their conformational positioning. researchgate.net This research led to the identification of new AMPA receptor antagonists, highlighting the potential of the quinazolin-4-one scaffold in modulating glutamatergic neurotransmission. researchgate.net

Other Noteworthy Biological Activities

The biological activity spectrum of quinazoline derivatives is remarkably broad, extending beyond the metabolic, cardiovascular, and CNS effects detailed above. The versatility of the quinazoline nucleus has made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, and analgesic activities. The continuous exploration of this chemical space promises the discovery of new therapeutic agents for a multitude of diseases.

Antioxidant Activity

Antioxidant activity refers to the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Compounds with antioxidant properties are crucial for protecting the body from oxidative stress. The evaluation of such activity often involves in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals.

Future research would be necessary to determine if this compound derivatives possess any significant antioxidant potential. Such studies would involve the synthesis of various derivatives and their subsequent screening through established antioxidant assays to determine key metrics such as the half-maximal inhibitory concentration (IC50).

Table 1: Antioxidant Activity of this compound Derivatives

| Compound Derivative | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Nematicidal Activity

There is currently no specific research data available in the reviewed scientific literature concerning the nematicidal activity of this compound derivatives. Nematicidal activity is the ability of a chemical compound to kill or inhibit the growth of nematodes, which are microscopic roundworms. Certain nematode species are parasitic to plants and can cause significant damage to crops, making the discovery of new nematicides an important area of agricultural research.

The evaluation of nematicidal activity typically involves in vitro and in vivo testing against specific nematode species, such as root-knot nematodes (Meloidogyne spp.) or cyst nematodes (Heterodera spp.). Key data points from such studies include the median lethal concentration (LC50) or the percentage of mortality at different compound concentrations.

While the quinazoline scaffold is a source of diverse biological activities, the potential for this compound derivatives to act as nematicidal agents remains unexplored. Future investigations would be required to synthesize and test these specific compounds against a range of parasitic nematodes to ascertain any potential for agricultural applications.

Table 2: Nematicidal Activity of this compound Derivatives

| Compound Derivative | Nematode Species | LC50 (µg/mL) | Reference |

|---|---|---|---|

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Molecular Mechanisms of Action and Target Engagement

Kinase Inhibition Profiles

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 4-aminoquinazoline core is a well-known structural motif for EGFR inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) built upon this scaffold. nih.govnih.govnih.gov These molecules typically feature an aniline (B41778) group at the 4-position and various substituents on the quinazoline (B50416) ring to optimize binding within the ATP pocket of the EGFR kinase domain. frontiersin.orgcpu.edu.cnmdpi.comlookchem.com There is no specific data available from the reviewed sources detailing the inhibitory activity of 5-Methoxyquinazolin-4-amine against EGFR.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Quinazoline derivatives have also been developed as potent inhibitors of VEGFRs, key regulators of angiogenesis. nih.govnih.gov Dual inhibition of EGFR and VEGFR is a common strategy in cancer therapy. ijcce.ac.irtbzmed.ac.ir Vandetanib, a 4-anilinoquinazoline (B1210976) derivative, is an example of a clinically approved multi-kinase inhibitor that targets VEGFR-2. nih.gov However, specific research quantifying the direct inhibitory effect of this compound on VEGFR is not present in the available literature.

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition

HER2 (or ErbB2) is another member of the EGFR family and a critical target in certain cancers, particularly breast cancer. nih.gov Small molecule inhibitors like lapatinib, which possesses a quinazoline core, have been developed to target HER2. nih.gov The development of selective inhibitors for HER2 over EGFR is an active area of research. nih.govnih.gov There is currently no specific published data on the activity of this compound against HER2.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in the FLT3 receptor are common drivers in acute myeloid leukemia (AML). nih.govnih.gov Consequently, the development of FLT3 inhibitors is a significant therapeutic goal. Several quinazoline-based compounds have been investigated for this purpose. nih.govresearchgate.nethaematologica.org The literature, however, does not provide specific data on the FLT3 inhibitory potential of this compound.

RET-Tyrosine Kinase Inhibition

The RET (Rearranged during Transfection) proto-oncogene is implicated in various cancers, including thyroid and lung cancers. nih.gov Multi-kinase inhibitors with a quinazoline structure, such as vandetanib, are known to inhibit RET. nih.govnih.gov The design of more selective RET inhibitors is an ongoing effort. nih.govnih.gov No specific inhibitory data for this compound against RET kinase has been found in the reviewed sources.

Aurora Kinase Inhibition

The Aurora kinases are a family of serine/threonine kinases that are essential for cell cycle regulation, making them attractive targets for cancer therapy. nih.govnih.govmdpi.com A number of quinazoline-based molecules have been designed and evaluated as inhibitors of Aurora kinases A and B. nih.govnih.govcaymanchem.com Despite the investigation of the broader quinazoline class, specific studies detailing the interaction or inhibition of Aurora kinases by this compound are absent from the available scientific literature.

p97 ATPase Inhibition

While direct studies on this compound are not extensively documented, the broader quinazoline scaffold has been utilized in the development of inhibitors targeting p97 ATPase. The protein p97, an extensively investigated AAA (ATPases Associated with diverse cellular Activities), is crucial for cellular functions such as cell cycle control and the ubiquitin-proteasome system. Research into novel analogs of the known p97 inhibitor DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) has led to the synthesis of new benzylquinazoline molecules. For instance, compounds derived from a related 8-methoxyquinazoline (B3282709) core have demonstrated potent inhibition of p97's ATPase activity, in some cases exceeding the potency of established inhibitors like CB-5083. These findings underscore the potential of the methoxy-substituted quinazoline framework as a foundation for developing effective p97 inhibitors.

Receptor Interacting Protein 2 (RIP2) Kinase Inhibition

Receptor-Interacting Protein 2 (RIPK2) kinase is a key signaling partner in the NOD2 pathway, which is implicated in various immune-mediated inflammatory diseases. The quinazoline scaffold has been identified as a viable core for developing RIPK2 inhibitors. Although specific data on this compound is limited, related quinazoline structures have been successfully developed into potent inhibitors. For example, a clinical candidate for treating inflammatory diseases features a substituted quinazoline core, demonstrating high-affinity binding to RIPK2 kinase and effective blocking of pro-inflammatory cytokine responses. Small molecule inhibitors targeting RIPK2 often function by competing with ATP for the kinase's binding pocket, thereby preventing downstream signaling. The adaptability of the quinazoline ring system allows for chemical modifications that can enhance potency and selectivity for the RIPK2 target.

Phosphatidylinositol-3-kinase (PI3K) Pathway Modulation

The Phosphatidylinositol-3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancer, regulating cell survival, growth, and proliferation. The quinazoline scaffold is a well-established pharmacophore for PI3K inhibitors, with several FDA-approved drugs, such as idelalisib (B1684644) and copanlisib, built upon this structure nih.gov. These agents function by targeting the p110 catalytic subunit of PI3K, which phosphorylates PIP2 to generate PIP3, a critical second messenger that activates downstream signaling through proteins like AKT researchgate.netmdpi.com.

Derivatives of 4-aminoquinazoline have been extensively explored for their ability to modulate this pathway. Research has shown that specific substitutions on the quinazoline ring can confer high potency and selectivity for different PI3K isoforms manmiljournal.ru. For example, a series of quinazoline derivatives bearing an acrylamide (B121943) fragment were found to be potent and highly selective inhibitors of the PI3Kδ isoform, which is crucial in hematological malignancies nih.gov. While direct modulation by this compound has not been singled out, the consistent success of the quinazoline core in PI3K inhibitor design strongly suggests its suitability as a foundational structure for targeting this critical cancer pathway nih.govnih.gov.

| Quinazoline-Based PI3K Inhibitor | Target Isoform | Reported Activity (IC50) |

| Idelalisib | PI3Kδ | 2.5 nM |

| Copanlisib | PI3Kα, PI3Kδ | Pan-PI3K inhibitor |

| Compound 15c (Acrylamide derivative) | PI3Kδ | 27.5 nM nih.gov |

This table presents data for representative quinazoline-based PI3K inhibitors to illustrate the scaffold's activity. Data is derived from various scientific sources.

Enzyme Inhibition Beyond Kinases

The versatility of the quinazoline scaffold extends to enzymes outside of the kinase family. Its structural features allow for the design of inhibitors that can target other critical classes of enzymes involved in disease, such as polymerases, epigenetic readers, and metabolic enzymes.

Poly(ADP-ribose) Polymerase-1 (PARP1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP1) is a nuclear enzyme essential for DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA mutations nih.govmdpi.com. The quinazolinone scaffold, a close structural relative of this compound, has been successfully employed as a bioisostere for the phthalazinone core found in approved PARP inhibitors like Olaparib rsc.org.

Studies have demonstrated that 2-substituted-quinazolinones can exhibit high-affinity inhibition of PARP1 nih.gov. For instance, a series of 2-alkyl-substituted 8-methoxyquinazolin-4(3H)-ones were evaluated for PARP inhibitory activity, with some compounds in the isomeric 8-methyl series showing IC50 values as low as 0.13 µM nih.gov. Another study reported novel quinazolinone derivatives with PARP1 inhibitory activity comparable to Olaparib, with the most potent compound showing an IC50 value of 30.38 nM rsc.org. These findings highlight the significant potential of the methoxy-substituted quinazoline framework in the design of potent PARP1 inhibitors manmiljournal.runih.gov.

| Quinazolinone-Based PARP1 Inhibitor | Reported Activity (IC50) |

| Olaparib (Reference) | ~27.89 nM rsc.org |

| Compound 12c (Quinazolinone derivative) | 30.38 nM rsc.org |

| 8-Methylquinazolinone Derivative | 0.13 µM nih.gov |

This table includes data for representative quinazolinone-based PARP1 inhibitors to show the scaffold's potential. Data is sourced from published research.

Bromodomain Containing Protein 4 (BRD4) Inhibition

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated lysine (B10760008) residues on histones, playing a critical role in the transcription of oncogenes like c-MYC. It has emerged as a major therapeutic target in cancer and inflammation rsc.org. A series of quinazoline-based analogs have been developed as potent BRD4 inhibitors nih.govnih.gov.

Structure-activity relationship (SAR) studies have explored modifications at the 2- and 4-positions of the quinazoline ring to optimize binding to the BRD4 bromodomain nih.gov. These efforts have led to the identification of lead compounds with significant inhibitory activity and favorable pharmacokinetic properties nih.gov. A co-crystal structure of one such quinazoline inhibitor with the first bromodomain of BRD4 (BD1) has confirmed key molecular interactions, validating the quinazoline scaffold as a viable core for designing effective BRD4 inhibitors nih.gov. Further optimization of a 4-phenylquinazoline (B11897094) skeleton led to the discovery of an inhibitor that effectively alleviated cardiac fibrosis in preclinical models nih.gov.

Carbonic Anhydrase (CAIX) Inhibition

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of tumors and is associated with poor prognosis. It plays a key role in regulating tumor pH, contributing to cancer cell survival and proliferation, especially under hypoxic conditions. The 4-anilinoquinazoline scaffold has been exploited to create inhibitors targeting this enzyme nih.gov.

In one study, a series of quinazoline derivatives incorporating a benzenesulfonamide (B165840) moiety were designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and CAIX nih.gov. One of the most promising compounds from this series exhibited a remarkable inhibitory effect on CAIX, with an inhibition constant (Ki) of 5.1 nM, which was comparable to the standard CA inhibitor acetazolamide (B1664987) (Ki = 5.9 nM) nih.gov. This demonstrates that the quinazoline structure can be effectively functionalized to target the active site of metalloenzymes like CAIX, offering a pathway to novel anticancer agents that can combat tumor progression through multiple mechanisms nih.gov.

| Compound | Target Enzyme | Reported Activity (Ki) |

| Acetazolamide (Reference) | CAIX | 5.9 nM nih.gov |

| Compound 8v (Quinazoline derivative) | CAIX | 5.1 nM nih.gov |

This table shows the inhibitory activity of a representative quinazoline derivative against Carbonic Anhydrase IX. Data is sourced from a peer-reviewed study.

Acetylcholinesterase (AChE) Inhibition

While direct studies on this compound are not prevalent in the reviewed literature, the broader class of quinazoline derivatives has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. A series of quinazolin-4(3H)-one derivatives, developed through a scaffold-hopping strategy, have been identified as novel multifunctional agents for potential use in Alzheimer's disease, demonstrating both cholinesterase inhibition and anti-inflammatory activities nih.gov. One promising compound from this series, MR2938, displayed an IC₅₀ value of 5.04 μM against AChE nih.gov. Further research into novel quinazolinone derivatives has also yielded compounds with promising anti-acetylcholinesterase activity in both in-vitro and in-vivo models nih.gov. Molecular docking studies suggest these compounds interact significantly with the AChE target nih.gov. The core quinazolin-4(3H)-one nucleus combined with other moieties, such as an acetamide (B32628) group, is being explored to produce effective AChE inhibitors researchgate.net.

Glycogen Synthase Kinase (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in numerous cellular processes. Pharmacological inhibition of GSK-3 is a strategy for addressing various disorders, including neurodegenerative diseases nih.gov. Research into GSK-3 inhibitors has uncovered several quinazoline-based compounds. Specifically, thiazolo[5,4-f]quinazolin-9-ones and 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitrile derivatives have been identified as dual inhibitors of cyclin-dependent kinases (CDK) and GSK-3 nih.gov. These findings indicate that the quinazoline scaffold can be adapted to target the ATP-binding site of GSK-3, although specific inhibitory data for this compound itself is not detailed in the available literature.

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and is a well-established target for antimicrobial and anticancer therapies nih.govwikipedia.org. The quinazoline structure is a known pharmacophore for DHFR inhibitors nih.govresearchgate.net. Research has shown that 2,4-diamino-5-substituted-quinazolines can be potent inhibitors of human DHFR nih.gov.

Specifically concerning the 5-methoxy substitution, a study on N²,N⁴-disubstituted quinazoline-2,4-diamines for antileishmanial activity, which is often mediated by DHFR inhibition, involved the synthesis of a related compound, 2-Chloro-N⁴-(furan-2-ylmethyl)-5-methoxyquinazolin-4-amine acs.orgnih.gov. This indicates that the this compound backbone is a relevant scaffold for exploring DHFR inhibition. Lipophilic 5-substituted analogues have been found to bind approximately 10 times more effectively to a mutant, drug-resistant form of human DHFR than to the wild-type enzyme, suggesting a potential role in overcoming resistance nih.gov.

| Compound Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| 2,3,6-substituted quinazolin-4(3H)-ones | Bovine Liver DHFR | Compound 5 identified as a potent inhibitor with an IC₅₀ of 0.02 μM. | nih.gov |

| 2-mercapto-quinazolin-4(3H)-one derivatives | Bovine Liver DHFR | Compound 6 identified as a potent inhibitor with an IC₅₀ of 0.01 μM. | nih.gov |

| Lipophilic 5-substituted 2,4-diaminoquinazolines | Mutant Human DHFR | Showed ~10-fold better binding to mutant DHFR compared to wild-type. | nih.gov |

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is another crucial enzyme in DNA biosynthesis, and its inhibition is a key mechanism for several anticancer drugs youtube.com. Quinazoline-based antifolates have been extensively studied as TS inhibitors nih.govacs.orgacs.org. While these studies focus on more complex analogs, they establish the quinazoline nucleus as a valid scaffold for targeting TS. Research on quinazoline derivatives has noted their potential to act as TS inhibitors, among other mechanisms, to achieve their chemotherapeutic effects mdpi.com. For instance, removing the 2-amino group from a potent TS-inhibiting quinazoline antifolate resulted in only a slight (3-9-fold) loss of TS inhibition, highlighting the robustness of the core structure for this activity nih.gov.

Cytochrome bd Oxidase Inhibition in Mycobacterium tuberculosis

A significant area of research for quinazolin-4-amine (B77745) derivatives is the inhibition of the cytochrome bd oxidase in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. This enzyme is part of the electron transport chain and is crucial for the survival of Mtb, especially when the primary cytochrome bcc:aa₃ oxidase is inhibited nih.govmdpi.comntu.edu.sg. A screening effort led to the identification of a 4-amino-quinazoline-based chemical series as cytochrome bd oxidase inhibitors researchgate.net. Structure-activity relationship (SAR) studies of N-phenethyl-quinazolin-4-yl-amines have been conducted to optimize their potency against this target nih.govmdpi.comntu.edu.sg. This research has yielded compounds that, when combined with inhibitors of cytochrome bcc:aa₃, can effectively terminate energy production in Mtb nih.govmdpi.comntu.edu.sg.

| Compound Series | Target | Key Finding | Reference |

|---|---|---|---|

| N-phenethyl-quinazolin-4-yl-amines | Cytochrome bd oxidase in Mtb | 22 new derivatives were synthesized and screened, with compounds 12a and 19a showing higher activity than the natural inhibitor aurachin D. | nih.govntu.edu.sg |

| 4-amino-quinazoline series | Cytochrome bd oxidase in Mtb | Identified as a promising series for boosting the activity of cytochrome bcc:aa₃ inhibitors. | researchgate.net |

Receptor Modulation

Beyond enzymatic inhibition, the quinazoline scaffold is also a well-known modulator of various cell surface receptors.

Alpha-1 Adrenoceptor Antagonism

The quinazoline structure is the foundation for a major class of alpha-1 adrenoceptor antagonists, including widely used drugs like Prazosin, Doxazosin (B1670899), and Terazosin (B121538) brainkart.comnih.govdrugbank.com. These agents are selective for α₁-adrenoceptors over α₂-adrenoceptors brainkart.com. The mechanism is typically competitive antagonism, where the drug reversibly binds to the α₁-receptor, preventing its activation by endogenous catecholamines brainkart.com.

Structure-activity relationship studies have demonstrated that the 4-amino group on the quinazoline ring is essential for high-affinity receptor binding pharmaguideline.com. While these clinically used drugs have more complex substitutions, their activity is fundamentally linked to the quinazoline-4-amine core. Interestingly, the apoptotic effects of quinazoline-based antagonists like doxazosin and terazosin on prostate cancer cells have been found to be independent of their ability to antagonize alpha-1 adrenoceptors, suggesting additional mechanisms of action for this class of compounds nih.gov.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govdrugbank.com The inhibition of DPP-4 increases the levels of active GLP-1, which in turn boosts insulin (B600854) secretion and reduces glucagon (B607659) secretion, helping to lower blood glucose levels. drugbank.com This mechanism is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.govnih.gov While numerous DPP-4 inhibitors, known as gliptins, have been developed and approved, research continues to explore new chemical scaffolds for this target. nih.govfrontiersin.org Studies have investigated various heterocyclic compounds for DPP-4 inhibitory activity, including those with structures related to the quinazoline core, such as 3H-imidazo[4,5-c]quinolin-4(5H)-ones. nih.gov These explorations aim to identify novel inhibitors with improved efficacy and safety profiles. frontiersin.org

Histamine (B1213489) H-4 Receptor Inverse Agonism

The histamine H4 receptor (H4R) is a G-protein coupled receptor primarily involved in inflammatory and immune responses. nih.govnih.gov Unlike a neutral antagonist that only blocks agonist activity, an inverse agonist can inhibit the receptor's basal activity even in the absence of an agonist. nih.gov The quinazoline structure has been identified as a promising scaffold for developing potent H4R ligands. nih.gov Optimization of quinazoline-containing compounds has led to the development of derivatives that exhibit high affinity for the H4R and function as inverse agonists. nih.gov For instance, the introduction of a sulfonamide moiety to the quinazoline base has yielded analogues with excellent affinity and inverse agonist behavior at the human H4R. nih.gov

One such potent compound, 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide, demonstrated significant anti-inflammatory activity in animal models, underscoring the therapeutic potential of this chemical class. nih.gov

| Compound ID | Description | Affinity (pKi) | Reference |

| 54 | 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide | 8.31 +/- 0.10 | nih.gov |

A2A Adenosine (B11128) Receptor Antagonism

The A2A adenosine receptor (A2AR) is a therapeutic target for neurodegenerative diseases and cancer. nih.gov Antagonists of this receptor can help modulate immune responses and neuronal function. nih.govresearchgate.netmdpi.com The 2-aminoquinazoline (B112073) heterocycle has emerged as a particularly promising scaffold for designing novel and effective A2AR antagonists. nih.gov

Research has led to the synthesis of new 2-aminoquinazoline derivatives with high affinity and functional antagonist activity. Modifications at various positions on the quinazoline ring and the introduction of aminoalkyl chains have been shown to enhance both potency and solubility. nih.gov These antagonists function by competitively blocking the binding of endogenous adenosine, thereby preventing the activation of downstream signaling pathways, such as the accumulation of cyclic AMP (cAMP). nih.govmdpi.com

| Compound ID | Description | Binding Affinity (Ki) | Functional Antagonist Activity (IC50) | Reference |

| 1 | 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 20 nM | Not Specified | nih.gov |

| 5m | A 2-aminoquinazoline derivative | 5 nM | 6 µM | nih.gov |

| 9x | A 2-aminoquinazoline derivative with aminopentylpiperidine substituent | 21 nM | 9 µM | nih.gov |

| 10d | A 2-aminoquinazoline derivative with 4-[(piperidin-1-yl)methyl]aniline substituent | 15 nM | 5 µM | nih.gov |

Cellular and Molecular Pathways

Compounds derived from the 4-aminoquinazoline structure have been shown to exert significant effects on fundamental cellular processes, including cell cycle progression and apoptosis, through the modulation of key signaling networks.

Disruption of Cell Cycle Progression

The cell cycle is a tightly regulated process, and its disruption can inhibit the proliferation of cancer cells. Aurora kinases, for example, play a critical role in regulating the cell cycle and mitotic spindle assembly. nih.gov Certain 4-aminoquinazoline derivatives have been designed as potent inhibitors of these kinases. nih.gov

Furthermore, derivatives of 4-aminoquinazoline have been shown to induce cell cycle arrest, particularly at the G1 phase. nih.gov This arrest is a consequence of inhibiting critical signaling pathways that control cell proliferation. nih.gov Specifically, the inhibition of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway by these compounds has been directly linked to the observed G1 cell cycle arrest. nih.gov

Regulation of Apoptosis-Related Markers (e.g., Bcl-2, p53, Caspase-7)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins and the tumor suppressor protein p53 are central regulators of this pathway. nih.gov Anti-apoptotic proteins like Bcl-2 work by sequestering pro-apoptotic proteins, while p53 can promote apoptosis through both transcription-dependent and independent mechanisms. nih.govdntb.gov.ua

The quinazoline scaffold has been utilized to develop potent inducers of apoptosis. For example, the 4-anilinoquinazoline derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a highly active apoptosis inducer. nih.gov This activity is mediated through the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov The activation of caspase-3 is a key event in this process. nih.gov

The mechanism often involves altering the balance of Bcl-2 family proteins. Studies on related compounds show that they can upregulate the expression of pro-apoptotic proteins like Bax and down-regulate the anti-apoptotic protein Bcl-2. ijper.orgmdpi.com This shift in balance leads to the release of cytochrome c from the mitochondria, triggering the caspase cascade and ultimately, cell death. mdpi.com The tumor suppressor p53 plays a role by directly interacting with Bcl-2, which can antagonize its anti-apoptotic function. nih.gov

Modulation of Cellular Signaling Networks

The biological effects of 4-aminoquinazoline derivatives are often rooted in their ability to modulate critical cellular signaling networks. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key network that regulates cell survival, proliferation, and apoptosis. nih.gov The p110α isoform of PI3K is frequently overexpressed in human cancers, making it a prime therapeutic target. nih.gov

Research has demonstrated that certain 4-aminoquinazoline derivatives can selectively inhibit PI3Kα. nih.gov By suppressing the kinase activity of PI3Kα, these compounds block the activation of the downstream PI3K/Akt pathway. nih.gov This inhibition not only contributes to the disruption of cell cycle progression but also promotes apoptosis through the mitochondrial-dependent pathway. nih.gov

Structure Activity Relationship Sar Studies of 5 Methoxyquinazolin 4 Amine Analogues

Impact of Substituent Position on Biological Activity

The biological profile of quinazoline (B50416) derivatives is highly sensitive to the position of substituents on the heterocyclic ring system. Modifications at each of the C-4, C-5, C-6, C-7, and C-8 positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Substitutions around the quinazoline core are critical for modulating biological activity. The amine group at the C-4 position is often considered essential for the activity of many quinazoline-based inhibitors, particularly those targeting kinases. This amine can be primary, secondary, or part of a larger heterocyclic system, and its nature significantly impacts binding affinity. For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, anilino-quinazolines are a well-established class of compounds where the aniline (B41778) moiety at C-4 is crucial for activity nih.gov. The nitrogen atoms N-1 and N-3 of the quinazoline ring are key hydrogen bond acceptors that interact with the hinge region of the kinase domain, and the C-4 substituent orients the molecule within the ATP-binding pocket nih.gov.

While the C-5 position is less frequently substituted compared to C-6 and C-7, the introduction of a methoxy (B1213986) group, as in the parent compound 5-methoxyquinazolin-4-amine, can have a significant impact. A methoxy group at this position can influence the molecule's conformation and electronic properties. Further substitution at the C-5 position of a benzamide moiety attached to the quinazoline core with a nitro group has been shown to increase inhibitory activity against EGFRwt kinase by two-fold nih.gov.

The C-6 and C-7 positions are the most extensively studied sites for substitution on the quinazoline ring. Generally, the introduction of small, electron-donating groups at these positions, such as methoxy or other alkoxy groups, enhances biological activity rsc.org. These groups can improve the binding affinity of the quinazoline's N-1 and N-3 atoms with the target protein mdpi.com. In many EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232), the C-6 and C-7 positions are substituted with methoxy or larger alkoxy groups to occupy a hydrophobic pocket in the enzyme's active site. The substitution of a phenyl ring at the C-8 position and a nitro group at the C-6 position has been noted to improve anti-cancer potency nih.gov.

Substitutions at the C-8 position are less common but can still influence activity. The introduction of halogen atoms, such as iodine, at the C-6 and C-8 positions has been shown to significantly improve the antibacterial activity of quinazolinone derivatives nih.gov. In a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives, those with a phenyl group at the C-8 position demonstrated the best pharmacological activity against the K562 human myeloid leukemia cell line mdpi.com.

The following table summarizes the general impact of substituents at various positions on the quinazoline ring.

| Position | Common Substituents | General Impact on Biological Activity |

| C-4 | Amine, Substituted Amine (e.g., anilino) | Often essential for activity, involved in key interactions with target proteins. |

| C-5 | Methoxy, Nitro | Can influence conformation and electronic properties; substitution on attached moieties can enhance activity. |

| C-6 | Methoxy, Halogens, Nitro | Electron-donating groups often enhance activity; halogens can improve antibacterial properties. |

| C-7 | Methoxy, Alkoxy, Basic side chains | Often substituted in conjunction with C-6 to enhance potency and solubility. |

| C-8 | Halogens, Phenyl | Less commonly substituted, but can contribute to improved activity. |

Role of Specific Functional Groups

Beyond the position of substitution, the nature of the functional groups themselves plays a pivotal role in defining the biological activity of this compound analogues.

The incorporation of a benzamide moiety into quinazoline derivatives has proven to be a successful strategy in the development of various inhibitors. A series of m-(4-morpholinoquinazolin-2-yl)benzamides have been identified as novel anticancer agents nih.gov. In these compounds, the benzamide group can engage in additional hydrogen bonding interactions with the target protein, thereby enhancing binding affinity. For instance, in a series of 6-benzamide quinazoline derivatives, the introduction of a fluorine substituent at the C-2 position of the benzene (B151609) ring was found to be vital for inhibitory activity nih.gov.